Acibenzolar-S-methyl (CAS: 135158-54-2) is a benzothiadiazole derivative and a first-in-class commercial systemic acquired resistance (SAR) inducer. Unlike traditional direct-acting fungicides, ASM functions as a highly engineered pro-pesticide; upon absorption, it undergoes targeted hydrolysis to its active carboxylic acid metabolite, which mimics the biological role of salicylic acid (SA) to prime plant immunity. From a procurement and formulation standpoint, ASM is supplied as a stable solid with high solubility in organic solvents such as dichloromethane (160 g/L) and dimethylformamide, while maintaining low aqueous solubility (7.7 mg/L at 20°C). This specific solubility profile, combined with a robust hydrolysis half-life of 3.8 years at pH 5, makes it highly processable for water-dispersible granule (WG) formulations and controlled-release root drenches, ensuring reliable shelf-life and field performance .
Procuring generic salicylic acid (SA) or alternative elicitors like β-aminobutyric acid (BABA) as cost-effective substitutes for ASM frequently results in operational failure. Exogenously applied SA fails to translocate effectively, inducing only localized resistance rather than whole-plant protection, and causes severe phytotoxicity, including foliar necrosis and stunting, at the doses required for efficacy [1]. Similarly, substituting ASM with traditional direct-acting bactericides (e.g., copper compounds or agricultural antibiotics) is increasingly unviable due to the rapid emergence of resistant pathogen strains. ASM bypasses this resistance by targeting the host's innate immune pathways—such as triggering systemic stomatal closure—rather than attacking the pathogen directly, providing a non-interchangeable tool for high-pressure disease management where conventional chemistries fail [2].
In comparative plant defense assays, ASM demonstrates robust systemic mobility that native phytohormones lack. When applied to lower leaves, ASM triggers the rapid accumulation of defense markers (e.g., chitinase) in untreated upper leaves, effectively immunizing the entire plant. In direct contrast, exogenously applied salicylic acid (SA) fails to act as a mobile signal, restricting resistance strictly to the treated localized tissue [1].
| Evidence Dimension | Systemic defense marker (chitinase) accumulation in untreated distal leaves |
| Target Compound Data | Rapid systemic accumulation in 2nd (untreated) leaves post-application |
| Comparator Or Baseline | Salicylic Acid (SA) (No systemic accumulation; resistance localized to treated leaf only) |
| Quantified Difference | ASM enables whole-plant distal protection, whereas SA provides 0% systemic translocation of the resistance signal. |
| Conditions | Foliar application on cucumber model followed by C. cucumerinum inoculation. |
Buyers can utilize low-volume foliar sprays or root drenches to protect entire crop canopies, drastically reducing application labor and material volume compared to contact-only agents.
While alternative SAR inducers like β-aminobutyric acid (BABA) and high-dose salicylic acid can activate plant defenses, they suffer from narrow therapeutic windows, frequently inducing severe phytotoxicity, chlorosis, and stunting at effective concentrations. ASM provides a highly optimized dose-response profile, achieving maximum disease suppression at application rates as low as 1 to 2 g a.i. per 7,000 plants, minimizing phytotoxic risk while maintaining high systemic efficacy [1].
| Evidence Dimension | Effective dose vs. Phytotoxicity threshold |
| Target Compound Data | High efficacy at 1-2 g a.i./7000 plants with minimal stunting |
| Comparator Or Baseline | BABA / Native SA (Induces severe white necrotic lesions and stunting at equivalent systemic efficacy levels) |
| Quantified Difference | ASM decouples SAR induction from severe phytotoxic stress, providing a viable commercial application window. |
| Conditions | Greenhouse application on flue-cured tobacco prior to viral inoculation. |
Ensures that procurement of the resistance inducer does not inadvertently result in crop yield losses due to chemical stress, a common failure point for cheaper elicitors.
Traditional procurement of copper-based fungicides and agricultural antibiotics is increasingly compromised by resistant bacterial strains. ASM circumvents direct pathogen targeting entirely. By acting as a pro-drug that activates the host's salicylic acid pathway, ASM induces systemic stomatal closure, physically blocking pathogen entry. In trials against Pseudomonas cannabina, ASM soil drenches significantly reduced bacterial populations in both treated and untreated leaves, providing robust control where conventional direct-acting agents fail [1].
| Evidence Dimension | Mechanism of bacterial population reduction |
| Target Compound Data | Reduces infection via host stomatal defense activation; unaffected by pathogen resistance |
| Comparator Or Baseline | Copper fungicides / Antibiotics (Subject to direct pathogen resistance and declining field efficacy) |
| Quantified Difference | ASM maintains robust disease suppression against strains that have developed complete resistance to conventional bactericides. |
| Conditions | Soil drench application on cruciferous plants inoculated with Pseudomonas cannabina. |
Justifies the premium of ASM for integrated pest management (IPM) programs facing multi-drug resistant bacterial outbreaks.
The S-methyl thioester structure of ASM is specifically engineered for stability prior to plant absorption. While the active carboxylic acid metabolite is highly reactive, the ASM pro-pesticide exhibits excellent stability in slightly acidic aqueous environments, with a hydrolysis half-life of 3.8 years at pH 5 (20°C). This allows for extended shelf-life in water-dispersible granule (WG) formulations and prevents premature degradation in standard agricultural tank mixes .
| Evidence Dimension | Aqueous hydrolysis half-life |
| Target Compound Data | 3.8 years at pH 5; 23 weeks at pH 7 |
| Comparator Or Baseline | Unprotected active SAR metabolites (Rapid degradation in aqueous solution) |
| Quantified Difference | Orders of magnitude greater stability in slightly acidic tank mixes compared to free acid analogs. |
| Conditions | Aqueous solution at 20°C across varying pH levels. |
Guarantees reliable shelf-life and predictable field performance, critical for large-scale agricultural procurement and storage.
Because ASM bypasses direct antimicrobial action in favor of host stomatal defense activation, it is the optimal choice for integrated pest management (IPM) programs targeting multi-drug resistant Pseudomonas and Xanthomonas species. It can be applied via root drench or foliar spray to protect both treated and untreated foliage [1].
In environments where direct virucides do not exist, ASM is highly effective at inducing distal NHP-mediated antiviral resistance against systemic viruses (e.g., Tomato spotted wilt virus, Plantago asiatica mosaic virus). Its high efficacy at low doses prevents the phytotoxic stunting commonly seen with crude salicylic acid substitutes[2].
ASM is uniquely suited for suppressing fire blight (Erwinia amylovora) in apple and pear orchards. Its systemic translocation allows a localized application (such as a trunk paint or root drench) to protect distal shoots and vulnerable graft unions, drastically reducing the need for continuous canopy spraying [3].
Irritant;Environmental Hazard